Tert-butyl 3-bromopropanoate

Catalog No.
S665022
CAS No.
55666-43-8
M.F
C7H13BrO2
M. Wt
209.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-bromopropanoate

CAS Number

55666-43-8

Product Name

Tert-butyl 3-bromopropanoate

IUPAC Name

tert-butyl 3-bromopropanoate

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

InChI

InChI=1S/C7H13BrO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3

InChI Key

RMWVUWLBLWBQDS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCBr

Canonical SMILES

CC(C)(C)OC(=O)CCBr

Precursor for Ester Derivatives

Due to the presence of a reactive ester group and a bromine leaving group, tert-butyl 3-bromopropanoate can be employed as a precursor for the synthesis of various ester derivatives. The tert-butyl group (t-Bu) acts as a protecting group for the ester functionality, allowing for further modifications at other parts of the molecule. Subsequent cleavage of the t-Bu group under acidic conditions reveals the desired carboxylic acid ester [].

Here's an example of tert-butyl 3-bromopropanoate being used as a precursor for a cholesterol derivative:

A study describes the synthesis of tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate, a cholesterol derivative, utilizing tert-butyl 3-bromopropanoate as a starting material [].

Synthesis of Glycosides

The bromo group in tert-butyl 3-bromopropanoate can participate in glycosylation reactions, enabling the formation of glycosidic bonds. Glycosides are a class of carbohydrates with significant biological importance. By replacing the bromo group with a sugar unit through a substitution reaction, researchers can synthesize various glycosides for studying their properties or potential applications [].

An example highlights the use of tert-butyl 3-bromopropanoate in glycoside synthesis:

Researchers employed tert-butyl 3-bromopropanoate for the synthesis of 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside, a modified sugar molecule [].

Tert-butyl 3-bromopropanoate is an organic compound with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol. It is classified as an ester, specifically a brominated propanoate, which features a tert-butyl group attached to the ester functional group. The compound is identified by the CAS number 55666-43-8 and has various applications in organic synthesis and medicinal chemistry. Its structure can be represented as H₂C(CH₂Br)COOC(CH₃)₃, indicating the presence of a bromine atom at the third carbon of the propanoate chain .

Tert-butyl 3-bromopropanoate itself does not possess a known mechanism of action in biological systems. Its primary function is as a chemical building block for the synthesis of other molecules that may have biological activity.

Tert-butyl 3-bromopropanoate is likely to exhibit similar hazards as other alkyl bromides. Here are some general safety concerns:

  • Skin and eye irritant: Contact with the skin or eyes can cause irritation.
  • Respiratory irritant: Inhalation may irritate the respiratory tract.
  • Flammable: Flammable liquids can pose fire hazards.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in a substitution reaction, allowing for the formation of different derivatives.
  • Elimination Reactions: Under certain conditions, it can also participate in elimination reactions to form alkenes.
  • Hydrolysis: The ester bond can be hydrolyzed to yield tert-butyl alcohol and 3-bromopropanoic acid when treated with water in the presence of an acid or base .

Tert-butyl 3-bromopropanoate can be synthesized through several methods:

  • Bromination of Propanoic Acid Derivatives: The compound can be prepared by brominating tert-butyl propanoate using bromine or phosphorus tribromide under controlled conditions.
  • Esterification: Reacting tert-butyl alcohol with 3-bromopropanoic acid in the presence of an acid catalyst can yield tert-butyl 3-bromopropanoate.
  • Grignard Reactions: It may also be synthesized via Grignard reagents reacting with bromoacetates, followed by subsequent reactions to form the desired ester .

Tert-butyl 3-bromopropanoate has several applications:

  • Synthetic Intermediate: It serves as an intermediate in organic synthesis for producing various pharmaceuticals and agrochemicals.
  • Reagent in Organic Chemistry: The compound is utilized in nucleophilic substitution reactions to introduce functional groups into organic molecules.
  • Potential Drug Development: Its derivatives may have potential applications in drug development due to their biological activity .

Several compounds share structural similarities with tert-butyl 3-bromopropanoate. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
Tert-butyl acetate540-88-50.82Non-brominated ester; widely used as a solvent.
Tert-butyl 2-bromopropanoate55666-43-90.79Bromination at the second carbon; different reactivity profile.
Ethyl 3-bromopropanoate55666-43-70.76Ethyl group instead of tert-butyl; affects solubility and reactivity.
Tert-butyl 4-bromobutanoate55666-43-60.75Bromination at a different position; alters biological activity.

Tert-butyl 3-bromopropanoate's unique combination of a tert-butyl group and bromine at the third carbon provides distinctive reactivity compared to its counterparts, making it an interesting subject for further research in synthetic organic chemistry and potential biological applications .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

55666-43-8

Wikipedia

Tert-Butyl 3-bromopropionate

Dates

Last modified: 08-15-2023

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